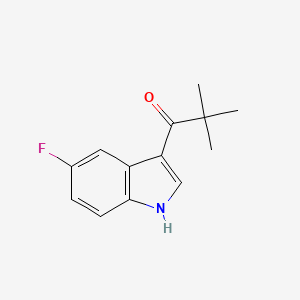
(E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide is a compound that has gained significant attention in scientific research in recent years. This compound has been synthesized using various methods and has shown promising results in various applications.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide is not fully understood. However, it is believed to inhibit the activity of enzymes such as protein kinase C and cyclin-dependent kinase 2, which are involved in the regulation of cell growth and proliferation. In addition, this compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. In addition, this compound has also been studied for its potential to inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the research on (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide. One of the directions is to study its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential applications in the treatment of other types of cancer. In addition, future research can focus on developing more efficient synthesis methods for this compound and improving its solubility in water to make it easier to work with in lab experiments.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various scientific research fields. Its ability to inhibit the growth of cancer cells and induce apoptosis makes it a promising compound for cancer research. In addition, its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease make it a compound worth studying further. Future research can focus on developing more efficient synthesis methods for this compound and improving its solubility in water to make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of (E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide has been reported using different methods. One of the most common methods involves the reaction between furan-2-carbaldehyde, thiazole-2-carboxylic acid, and pyrrolidine-3-carboxylic acid followed by acylation using acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The yield of the product obtained using this method is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
(E)-3-(furan-2-yl)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)acrylamide has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-13(4-3-12-2-1-8-19-12)16-11-5-7-17(10-11)14-15-6-9-20-14/h1-4,6,8-9,11H,5,7,10H2,(H,16,18)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDRIBDAXLYVET-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C=CC2=CC=CO2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1NC(=O)/C=C/C2=CC=CO2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methoxyphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2545817.png)
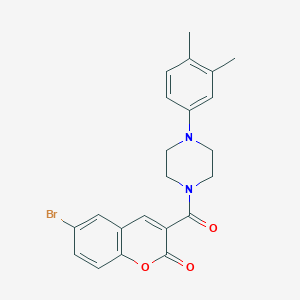
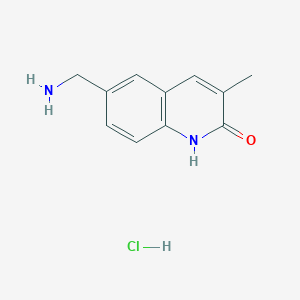
![Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2545820.png)
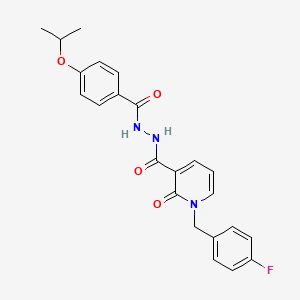
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2545822.png)


![2-{[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2545825.png)
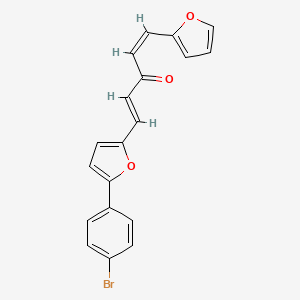
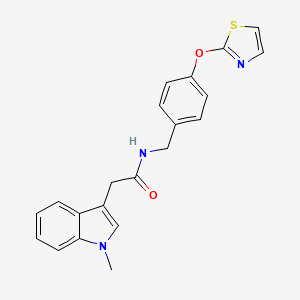
![[2-(1H-Indol-3-yl)-ethyl]-(1-methyl-1H-pyrrol-2-ylmethyl)-amine hydrochloride](/img/structure/B2545831.png)
